1-(4H-thieno[3,2-b]pyrrol-5-yl)ethanone
Description
1-(4H-Thieno[3,2-b]pyrrol-5-yl)ethanone is a heterocyclic ketone featuring a fused thienopyrrole ring system. This compound is of significant interest in organic synthesis and materials science due to its unique electronic properties derived from the conjugated thiophene and pyrrole moieties. Thienopyrrole derivatives are widely studied for applications in optoelectronics, pharmaceuticals, and polymer chemistry . The ethanone group at the 5-position of the thieno[3,2-b]pyrrole framework enhances reactivity, enabling further functionalization via nucleophilic addition or coupling reactions .
Properties
CAS No. |
60664-20-2 |
|---|---|
Molecular Formula |
C8H7NOS |
Molecular Weight |
165.21g/mol |
IUPAC Name |
1-(4H-thieno[3,2-b]pyrrol-5-yl)ethanone |
InChI |
InChI=1S/C8H7NOS/c1-5(10)7-4-8-6(9-7)2-3-11-8/h2-4,9H,1H3 |
InChI Key |
WLDJWDMZKFKABJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(N1)C=CS2 |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 1-(4H-thieno[3,2-b]pyrrol-5-yl)ethanone lies in its fused thiophene-pyrrole system. Key analogs include:
- Key Differences: Replacement of the pyrrole ring with pyridine (as in 1-(thieno[2,3-b]pyridin-5-yl)ethanone) increases aromaticity and electron-withdrawing effects, altering reactivity in cross-coupling reactions . Substituents like amino or phenyl groups (e.g., 1-(4-amino-1-ethyl-2-methyl-5-phenylpyrrol-3-yl)ethanone) enhance solubility in polar solvents but reduce thermal stability compared to the parent compound .
Spectroscopic Properties
- IR Spectroscopy: The C=O stretch in 1-(4H-thieno[3,2-b]pyrrol-5-yl)ethanone appears near 1720 cm⁻¹, consistent with conjugated ketones . Electron-donating substituents (e.g., amino groups) shift this peak to lower frequencies (~1680 cm⁻¹) due to resonance effects .
- NMR Data: The ethanone proton in the target compound resonates at δ 2.22 ppm (singlet, 3H), while pyrrole ring protons show upfield shifts (δ 6.5–7.5 ppm) due to ring current effects .
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